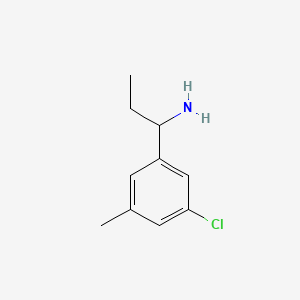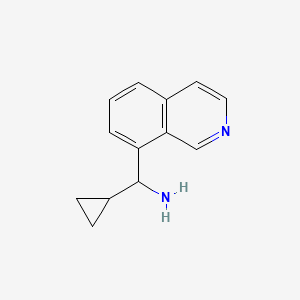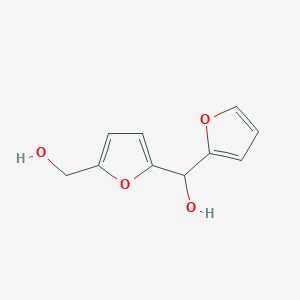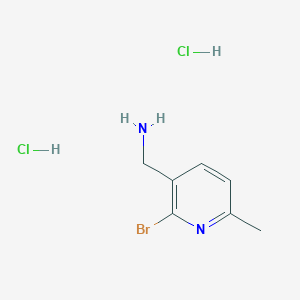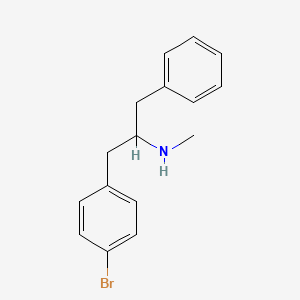
1-(4-bromophenyl)-N-methyl-3-phenylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-N-methyl-3-phenylpropan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity
Méthodes De Préparation
The synthesis of 1-(4-bromophenyl)-N-methyl-3-phenylpropan-2-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reductive Amination: The brominated intermediate is then subjected to reductive amination with N-methyl-3-phenylpropan-2-amine. This step involves the use of a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)-N-methyl-3-phenylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide ions or amines replace the bromine, forming new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-N-methyl-3-phenylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as its use in developing new drugs for neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-N-methyl-3-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as a ligand for certain receptors, influencing their signaling pathways and leading to various physiological responses.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-N-methyl-3-phenylpropan-2-amine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-N-methyl-3-phenylpropan-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(4-Fluorophenyl)-N-methyl-3-phenylpropan-2-amine: Contains a fluorine atom, which affects its pharmacokinetic properties and potency.
1-(4-Methylphenyl)-N-methyl-3-phenylpropan-2-amine:
The uniqueness of this compound lies in its bromine substitution, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C16H18BrN |
|---|---|
Poids moléculaire |
304.22 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-methyl-3-phenylpropan-2-amine |
InChI |
InChI=1S/C16H18BrN/c1-18-16(11-13-5-3-2-4-6-13)12-14-7-9-15(17)10-8-14/h2-10,16,18H,11-12H2,1H3 |
Clé InChI |
ZDWKGWGAZUORKI-UHFFFAOYSA-N |
SMILES canonique |
CNC(CC1=CC=CC=C1)CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


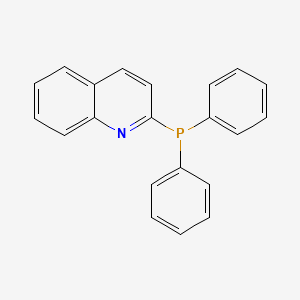
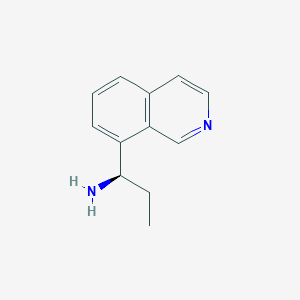
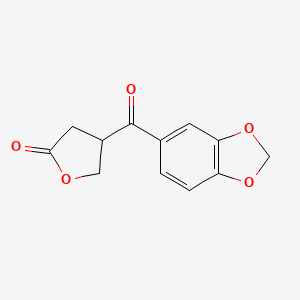
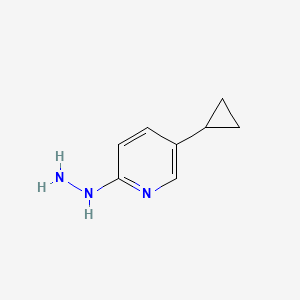
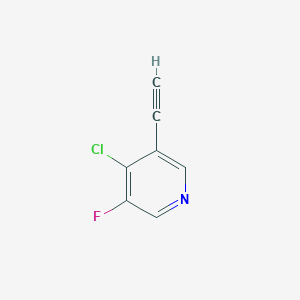
![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12975572.png)
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one](/img/structure/B12975575.png)
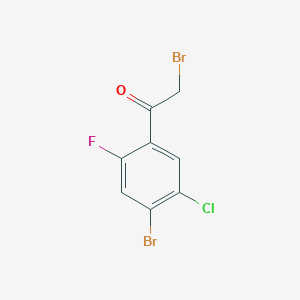
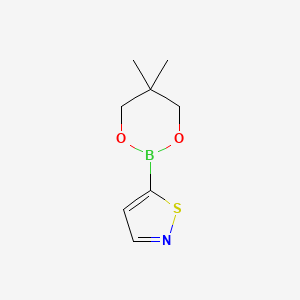
![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B12975617.png)
